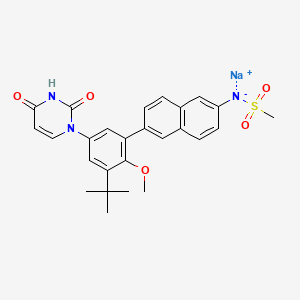

Dasabuvir sodium

Description

Properties

CAS No. |

1132940-11-4 |

|---|---|

Molecular Formula |

C26H26N3NaO5S |

Molecular Weight |

515.6 g/mol |

IUPAC Name |

sodium N-[6-[3-tert-butyl-5-(2,4-dioxopyrimidin-3-id-1-yl)-2-methoxyphenyl]naphthalen-2-yl]methanesulfonamide |

InChI |

InChI=1S/C26H27N3O5S.Na/c1-26(2,3)22-15-20(29-11-10-23(30)27-25(29)31)14-21(24(22)34-4)18-7-6-17-13-19(28-35(5,32)33)9-8-16(17)12-18;/h6-15,28H,1-5H3,(H,27,30,31);/q;+1/p-1 |

InChI Key |

XHGMJAKIIJSQMF-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1OC)C2=CC3=C(C=C2)C=C(C=C3)NS(=O)(=O)C)N4C=CC(=O)[N-]C4=O.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

The Genesis of a Hepatitis C Inhibitor: A Technical Guide to the Discovery and Synthesis of Dasabuvir Sodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dasabuvir sodium, a potent and selective non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, represents a significant advancement in the treatment of chronic HCV infection. Developed by AbbVie, this direct-acting antiviral agent, formerly known as ABT-333, is a key component of combination therapies that have revolutionized HCV treatment, offering high cure rates for patients with genotype 1 infection. This technical guide provides an in-depth exploration of the discovery, mechanism of action, and synthetic process of Dasabuvir sodium, intended for professionals in the field of drug development and virology.

Discovery and Mechanism of Action

The discovery of Dasabuvir was the culmination of extensive research efforts aimed at identifying non-nucleoside inhibitors (NNIs) of the HCV NS5B polymerase, an enzyme critical for viral replication.[1] Unlike nucleoside inhibitors that compete with natural substrates for the enzyme's active site, NNIs bind to allosteric sites, inducing conformational changes that inhibit polymerase activity.[2][3]

Dasabuvir specifically targets the "palm" domain of the NS5B polymerase, an allosteric binding site distinct from the catalytic center.[3][4][5] This binding induces a conformational change that renders the polymerase unable to elongate the viral RNA strand, effectively halting viral replication.[3][4] This targeted mechanism of action contributes to its high potency against HCV genotype 1. However, the binding site is poorly conserved across different HCV genotypes, which limits the cross-genotypic activity of Dasabuvir.[3][4]

Signaling Pathway of HCV NS5B Polymerase Inhibition by Dasabuvir

Caption: Mechanism of Dasabuvir's inhibition of HCV NS5B polymerase.

Synthesis Process

The chemical synthesis of Dasabuvir has been a subject of significant process development to enable large-scale manufacturing. The core structure of Dasabuvir is a complex assembly of a pyrimidinone ring, a substituted phenyl group, and a naphthalenyl sulfonamide moiety. A convergent and highly efficient synthesis was developed by AbbVie, which involved novel metal-catalyzed coupling reactions.[4]

A key publication in the Journal of Organic Chemistry details the discovery and development of these critical reactions.[4] One such innovation was a copper-catalyzed coupling of uracil with aryl iodides. Another significant development was a palladium-catalyzed sulfonamidation of an aryl nonaflate.[4] These advancements allowed for a more efficient and convergent synthesis, which also reduced the presence of mutagenic impurities.[4] Several patents assigned to AbbVie Inc. further detail various synthetic routes and intermediates.[2][6]

Retrosynthetic Analysis and Key Reactions

A retrosynthetic analysis of Dasabuvir reveals three key fragments that are coupled in the final stages of the synthesis: the pyrimidinone-phenyl component, the naphthalenyl amine, and the methylsulfonyl group. The crucial bond formations are the C-N bond between the pyrimidinone and the phenyl ring, and the sulfonamide linkage.

Caption: A simplified workflow of the convergent synthesis of Dasabuvir.

Quantitative Data

The in vitro activity and clinical efficacy of Dasabuvir have been extensively characterized.

Table 1: In Vitro Activity of Dasabuvir against HCV Genotype 1

| Assay Type | HCV Genotype/Strain | IC50 / EC50 (nM) | Reference |

| Polymerase Enzymatic Assay | Genotype 1a (H77) | 7.7 | [7] |

| Genotype 1b (Con1) | 1.8 | [7] | |

| Clinical Isolates (Genotype 1) | 2.2 - 10.7 | [7] | |

| HCV Replicon Cell Culture Assay | Genotype 1a (H77) | 7.7 | [7] |

| Genotype 1b (Con1) | 1.8 | [7] | |

| Genotype 1a (H77) in 40% human plasma | 99 | [7] | |

| Genotype 1b (Con1) in 40% human plasma | 21 | [7] |

Table 2: Clinical Efficacy of Dasabuvir-Containing Regimens (Sustained Virologic Response at 12 weeks post-treatment, SVR12)

| Clinical Trial | Patient Population | Treatment Regimen | SVR12 Rate (%) | Reference |

| SAPPHIRE-II | Genotype 1, treatment-experienced | Ombitasvir/Paritaprevir/Ritonavir + Dasabuvir + Ribavirin | 96.3 | [2] |

| TURQUOISE-III | Genotype 1b with compensated cirrhosis | Ombitasvir/Paritaprevir/Ritonavir + Dasabuvir (without Ribavirin) | 100 | [8] |

| Pooled Analysis (12 trials) | Genotype 1, including those on opioid substitution therapy | Ombitasvir/Paritaprevir/Ritonavir + Dasabuvir ± Ribavirin | 94 | [9] |

Experimental Protocols

HCV NS5B Polymerase Inhibition Assay

This biochemical assay is fundamental to determining the direct inhibitory activity of a compound against the purified viral polymerase.

Methodology: [7]

-

Enzyme Preparation: Recombinant HCV NS5B polymerase (e.g., from genotype 1a or 1b) is expressed and purified. The enzyme typically contains the first 570 amino acids of the native protein with a purification tag (e.g., a six-histidine tag).

-

Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., 20 mM HEPES, pH 7.5), MgCl₂, DTT, and a synthetic RNA template with a complementary primer.

-

Inhibitor Incubation: Dasabuvir, at various concentrations, is pre-incubated with the NS5B polymerase for a defined period (e.g., 15 minutes) at room temperature to allow for binding.

-

Initiation of Polymerization: The polymerization reaction is initiated by the addition of a mixture of ribonucleoside triphosphates (NTPs), including a radiolabeled nucleotide (e.g., [α-³³P]GTP or [³H]UTP).

-

Reaction Incubation: The reaction is allowed to proceed for a set time (e.g., 1-2 hours) at an optimal temperature (e.g., 30°C).

-

Quenching and Detection: The reaction is stopped by the addition of EDTA. The newly synthesized radiolabeled RNA is then captured (e.g., on a filter membrane) and the amount of incorporated radioactivity is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each Dasabuvir concentration is calculated relative to a no-inhibitor control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

HCV Replicon Cell Culture Assay

This cell-based assay assesses the ability of a compound to inhibit HCV RNA replication within a cellular context.

-

Cell Line: A human hepatoma cell line (e.g., Huh-7) that is stably transfected with a subgenomic HCV replicon is used. The replicon RNA contains the HCV non-structural proteins (NS3 to NS5B) required for replication, along with a selectable marker (e.g., neomycin phosphotransferase, conferring resistance to G418) and a reporter gene (e.g., luciferase).

-

Cell Plating: The replicon-containing cells are seeded into multi-well plates.

-

Compound Treatment: The cells are treated with various concentrations of Dasabuvir. A vehicle control (e.g., DMSO) and a positive control inhibitor are included.

-

Incubation: The treated cells are incubated for a period that allows for multiple rounds of RNA replication (e.g., 48-72 hours).

-

Quantification of Replication: The level of HCV RNA replication is determined by measuring the reporter gene activity (e.g., luciferase assay) or by quantifying HCV RNA levels using real-time RT-PCR.

-

Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., MTS or CellTiter-Glo) is performed to determine the concentration of Dasabuvir that is toxic to the host cells (CC50).

-

Data Analysis: The EC50 value, the concentration of the compound that inhibits HCV replication by 50%, is calculated from the dose-response curve. The selectivity index (SI) is determined as the ratio of CC50 to EC50.

Caption: A generalized workflow for the in vitro evaluation of Dasabuvir.

Conclusion

Dasabuvir sodium stands as a testament to the power of targeted drug discovery and innovative synthetic chemistry. Its journey from a lead compound to a cornerstone of modern HCV therapy highlights the importance of understanding viral enzymology, developing robust screening assays, and optimizing complex chemical syntheses. This technical guide has provided a comprehensive overview of these critical aspects, offering valuable insights for researchers and professionals dedicated to the ongoing fight against viral diseases.

References

- 1. jcsp.org.pk [jcsp.org.pk]

- 2. medkoo.com [medkoo.com]

- 3. orcid.org [orcid.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Dasabuvir | C26H27N3O5S | CID 56640146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdn.who.int [cdn.who.int]

- 7. In Vitro Activity and Resistance Profile of Dasabuvir, a Nonnucleoside Hepatitis C Virus Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FDA Grants Priority Review to AbbVie for Supplemental New Drug Application for VIEKIRA PAK® (ombitasvir, paritaprevir, ritonavir tablets; dasabuvir tablets) without Ribavirin in Genotype 1b Chronic Hepatitis C Virus Patients with Compensated Cirrhosis [prnewswire.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

Dasabuvir Sodium: A Technical Overview of Chemical Identifiers

Dasabuvir sodium is an antiviral agent used in combination with other drugs for the treatment of chronic hepatitis C virus (HCV) infection.[1] As a non-nucleoside inhibitor of the HCV NS5B polymerase, it plays a crucial role in preventing viral RNA replication.[2] This guide provides the definitive IUPAC nomenclature and CAS Registry Number for dasabuvir sodium, essential information for researchers, scientists, and professionals in drug development.

Chemical Identification

The precise identification of chemical compounds is fundamental in scientific research and development. The following table summarizes the key identifiers for dasabuvir sodium.

| Identifier | Value |

| IUPAC Name | sodium;N-[6-[3-tert-butyl-5-(2,4-dioxopyrimidin-3-id-1-yl)-2-methoxyphenyl]naphthalen-2-yl]methanesulfonamide[3] |

| CAS Registry Number | 1132940-11-4[1][2][3][4] |

Experimental Protocols and Visualization

The determination of IUPAC nomenclature and the assignment of a CAS Registry Number are processes based on established rules of chemical nomenclature and database registration, respectively. They do not involve experimental protocols or biological signaling pathways. Therefore, detailed methodologies for experiments and visual diagrams of pathways are not applicable to the scope of this particular technical guide.

References

Solubility Profile of Dasabuvir Sodium: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility profile of dasabuvir sodium, a key component in the treatment of chronic hepatitis C virus (HCV) infection. Dasabuvir is a non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase. Understanding its solubility in various research solvents is critical for drug development professionals, scientists, and researchers in the fields of pharmacology, medicinal chemistry, and formulation science. This document outlines the aqueous and organic solubility of dasabuvir and its sodium salt, details experimental protocols for solubility determination, and provides a visual workflow for these procedures.

Core Data Presentation: Solubility of Dasabuvir and Dasabuvir Sodium

The solubility of dasabuvir is a crucial factor influencing its bioavailability and formulation development. Dasabuvir free acid is characterized as a Biopharmaceutics Classification System (BCS) Class II compound, indicating low solubility and high permeability.[1] To overcome the challenge of its exceedingly low aqueous solubility, the monosodium monohydrate salt was developed, which significantly enhances its dissolution and oral absorption.[2]

Below is a summary of the available solubility data for both dasabuvir and its sodium salt in various solvents.

| Solvent System | Form | Temperature (°C) | Solubility | Citation |

| Aqueous Media | ||||

| Aqueous Buffer (pH 1-6.8) | Free Acid | 25 | ≤0.127 µg/mL | [2][3] |

| Water | Sodium Monohydrate | Not Specified | Slightly Soluble | [4] |

| Aqueous Buffer (pH 1-11) | Sodium Monohydrate | Not Specified | 0.0001 - 1 mg/mL | [1] |

| Water (Predicted) | Sodium Monohydrate | Not Specified | 0.00119 mg/mL | [5] |

| Organic Solvents | ||||

| Dimethyl Sulfoxide (DMSO) | Sodium | Not Specified | 10 mM (~5.16 mg/mL) | [6] |

| Methanol | Sodium Monohydrate | Not Specified | Very Slightly Soluble | [4] |

| Isopropyl Alcohol | Sodium Monohydrate | Not Specified | Very Slightly Soluble | [4] |

| Ethanol | Free Acid | Not Specified | Insoluble | |

| Ethanol | Sodium Monohydrate | Not Specified | Data Not Available | |

| Acetonitrile | Sodium Monohydrate | Not Specified | Data Not Available | |

| Acetone | Sodium Monohydrate | Not Specified | Data Not Available |

Experimental Protocols: Solubility Determination

The determination of a drug's solubility is a fundamental aspect of its physicochemical characterization. The shake-flask method is a widely accepted technique for measuring equilibrium solubility.

Shake-Flask Method for Equilibrium Solubility Determination

This protocol is a standard method for determining the thermodynamic solubility of a compound.

1. Materials:

-

Dasabuvir sodium powder

-

Selected solvent (e.g., phosphate buffer at a specific pH, organic solvent)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

-

Analytical balance

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of dasabuvir sodium to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours. It is advisable to measure the concentration at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration is no longer increasing).

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

-

-

Analysis:

-

Quantify the concentration of dasabuvir sodium in the filtrate using a validated analytical method, typically HPLC.

-

Prepare a calibration curve using standard solutions of dasabuvir sodium of known concentrations.

-

Dilute the filtered sample with the mobile phase if necessary to fall within the linear range of the calibration curve.

-

The measured concentration of the saturated solution represents the equilibrium solubility of dasabuvir sodium in the tested solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

Caption: Workflow for Shake-Flask Solubility Determination.

As dasabuvir is a direct-acting antiviral that targets the HCV NS5B polymerase, a signaling pathway diagram is not applicable to its mechanism of action. The provided workflow diagram offers a more relevant visualization for researchers working with this compound.

References

An In-depth Technical Guide to the Early-Stage Preclinical Research of Dasabuvir Sodium

Introduction

Dasabuvir sodium is a potent and selective non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] Developed as a direct-acting antiviral (DAA), it is a critical component of combination therapies aimed at treating chronic HCV infection, particularly genotype 1.[3][4] Dasabuvir's mechanism involves allosteric inhibition of the viral polymerase, an enzyme essential for the replication of the viral genome.[2][3] This technical guide provides a comprehensive overview of the early-stage preclinical research on Dasabuvir, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism and workflows for researchers, scientists, and drug development professionals.

Mechanism of Action

Dasabuvir functions by binding to a distinct allosteric site within the palm domain of the HCV NS5B polymerase, referred to as the palm I site.[3][5][6] Unlike nucleoside inhibitors that compete with natural substrates at the enzyme's active site, Dasabuvir's binding induces a conformational change in the polymerase.[3][6] This structural alteration renders the enzyme incapable of elongating the viral RNA strand, thereby halting the replication process.[3][6][7] This non-nucleoside inhibitory action is highly specific to HCV polymerase, with minimal activity against human polymerases.[1][5] However, the binding site is not highly conserved across different HCV genotypes, which restricts Dasabuvir's potent activity primarily to genotype 1.[3][4][6]

Quantitative Preclinical Data

The antiviral potency and selectivity of Dasabuvir have been quantified through a series of in vitro assays.

This table summarizes the 50% inhibitory concentration (IC50) of Dasabuvir against recombinant NS5B polymerase enzymes from various HCV strains.

| Enzyme Source (Genotype/Strain) | IC50 (nM) | Selectivity vs. Human Polymerases |

| Genotype 1a/1b Clinical Isolates | 2.2 - 10.7[1][5] | >7,000-fold[1][5] |

This table details the 50% effective concentration (EC50) of Dasabuvir required to inhibit HCV RNA replication in cell culture models.

| Replicon (Genotype/Strain) | Condition | EC50 (nM) |

| Genotype 1a (H77) | Standard Culture | 7.7[1][3][5] |

| Genotype 1b (Con1) | Standard Culture | 1.8[1][3][5] |

| Genotype 1a (H77) | 40% Human Plasma | 99[1][5] |

| Genotype 1b (Con1) | 40% Human Plasma | 21[1][5] |

| Genotype 1 Clinical Isolates (n=22) | Chimeric Replicons | 0.15 - 8.57[5] |

| Genotype 1a Isolate Panel | Median Value | 0.6 (Range: 0.4 - 2.1)[8] |

| Genotype 1b Isolate Panel | Median Value | 0.3 (Range: 0.2 - 2.0)[8] |

This table shows the cytotoxic concentration and the resulting therapeutic index, indicating the drug's selectivity for viral targets over host cells.

| Parameter | Value |

| 50% Cytotoxic Concentration (CC50) | 10,360 nM[1] |

| Therapeutic Index (CC50 / EC50) | >1,345[1] |

Preclinical Pharmacokinetics Profile

Pharmacokinetic studies provide insight into the absorption, distribution, metabolism, and excretion (ADME) of Dasabuvir.

| Parameter | Observation |

| Absorption | Peak plasma concentration reached in ~4 hours.[3] Absolute bioavailability is approximately 70%.[3][6] Administration with food is recommended to maximize absorption.[9] |

| Distribution | Volume of distribution at steady state is 149 liters.[3][6] |

| Protein Binding | >99.5% bound to human plasma proteins.[3] |

| Metabolism | Primarily metabolized by cytochrome P450 enzyme CYP2C8, with a minor role for CYP3A.[3][8][9] The major M1 metabolite retains antiviral activity.[9] |

| Excretion | Primarily eliminated in feces (94.4%), with minimal urinary excretion (2%).[3][6] |

| Half-life | Terminal elimination half-life is approximately 5.5 to 8 hours.[3][9] |

In Vitro Resistance Profile

The development of resistance is a key consideration for antiviral agents. Preclinical studies have identified specific mutations that confer resistance to Dasabuvir.

Mutations are located in the palm I binding site of the NS5B polymerase.

| Genotype | Mutation |

| Genotype 1a | C316Y, S556G[10] |

| Genotype 1b | C316Y, M414T[10] |

| Genotype 1 (General) | Y448C, Y448H[5] |

| Genotype 1b (Polymorphism) | C316N (confers 5-fold resistance)[1] |

Importantly, Dasabuvir maintains its activity against replicons carrying mutations that confer resistance to other classes of polymerase inhibitors, such as the S282T variant in the nucleoside active site and various mutations in the thumb domain (M423T, P495A/S, V499A).[5]

Key Experimental Protocols

The following sections outline the methodologies for the pivotal preclinical experiments.

This assay directly measures the inhibitory effect of Dasabuvir on the enzymatic activity of the HCV polymerase.

-

Principle: To quantify the synthesis of RNA by recombinant HCV NS5B polymerase in the presence of varying concentrations of the inhibitor.

-

Methodology:

-

Enzyme Preparation: Recombinant NS5B polymerase from HCV genotype 1 strains (e.g., H77, Con1) or clinical isolates is purified.[1]

-

Reaction Mixture: The enzyme is incubated in a reaction buffer containing a synthetic RNA template, ribonucleotides (NTPs), and a divalent cation (e.g., Mg²⁺).

-

Inhibitor Addition: Dasabuvir is added to the reaction mixture across a range of concentrations.

-

Incubation: The reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 30°C).

-

Quantification: The amount of newly synthesized RNA is measured, typically using a radiolabeled or fluorescence-based method.

-

Data Analysis: The percentage of inhibition is calculated for each drug concentration, and the data are fitted to a dose-response curve to determine the IC50 value.

-

This cell-based assay evaluates the efficacy of Dasabuvir in a more biologically relevant context.

-

Principle: To measure the inhibition of HCV RNA replication within human hepatoma cells (Huh-7) that harbor a self-replicating subgenomic HCV RNA molecule (replicon).

-

Methodology:

-

Cell Culture: Huh-7 cells containing stable HCV subgenomic replicons (e.g., from genotype 1a or 1b) are cultured under standard conditions.[1][5]

-

Drug Treatment: Cells are seeded into multi-well plates and treated with serial dilutions of Dasabuvir.

-

Incubation: The treated cells are incubated for a period, typically 72 hours, to allow for multiple rounds of RNA replication.

-

Cell Lysis and RNA Extraction: Total cellular RNA is extracted from the cells.

-

Quantification of HCV RNA: The level of replicon RNA is quantified using a sensitive method like reverse transcription-quantitative PCR (RT-qPCR).

-

Data Analysis: The reduction in HCV RNA levels relative to untreated controls is used to calculate the EC50 value. A parallel cytotoxicity assay is often performed to determine the CC50 and calculate the therapeutic index.

-

This protocol is designed to identify genetic mutations that arise under drug pressure.

-

Principle: To select for and identify mutations in the NS5B gene that confer resistance to Dasabuvir by long-term culturing of replicon cells in the presence of the drug.

-

Methodology:

-

Long-Term Culture: HCV replicon-containing cells are cultured in media containing a fixed concentration of Dasabuvir, typically at 10-fold or 100-fold the EC50 value.[5]

-

Selection: The drug pressure eliminates cells with wild-type replicons, allowing for the outgrowth of rare, pre-existing or newly mutated resistant cells.

-

Colony Isolation: Individual resistant cell colonies are isolated and expanded into clonal cell lines.

-

RNA Extraction and Sequencing: RNA is extracted from these resistant clones. The NS5B coding region is amplified via RT-PCR and then sequenced.[5]

-

Mutation Identification: The resulting sequences are compared to the wild-type sequence to identify amino acid substitutions responsible for the resistance phenotype.

-

References

- 1. In Vitro Activity and Resistance Profile of Dasabuvir, a Nonnucleoside Hepatitis C Virus Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is Dasabuvir Sodium Hydrate used for? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Dasabuvir: a new direct antiviral agent for the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro activity and resistance profile of dasabuvir, a nonnucleoside hepatitis C virus polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dasabuvir | C26H27N3O5S | CID 56640146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Dasabuvir - Wikipedia [en.wikipedia.org]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Clinical Pharmacokinetics of Dasabuvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Baseline dasabuvir resistance in Hepatitis C virus from the genotypes 1, 2 and 3 and modeling of the NS5B-dasabuvir complex by the in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

Target Identification and Validation of Dasabuvir Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dasabuvir sodium is a potent and selective non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. This document provides a comprehensive technical overview of the target identification and validation process for Dasabuvir. It details the molecular mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for the principal assays used in its characterization. This guide is intended to serve as a valuable resource for researchers and professionals involved in antiviral drug discovery and development.

Introduction

Hepatitis C is a liver disease caused by the hepatitis C virus (HCV), a single-stranded RNA virus.[1] A critical enzyme in the HCV life cycle is the non-structural protein 5B (NS5B), an RNA-dependent RNA polymerase responsible for replicating the viral genome.[2][3] As a key component of the viral replication machinery, the NS5B polymerase is a prime target for antiviral therapies.[4][5][6] Dasabuvir is a direct-acting antiviral (DAA) agent that specifically targets the HCV NS5B polymerase.[7][8]

Target Identification

The primary molecular target of Dasabuvir has been unequivocally identified as the HCV NS5B RNA-dependent RNA polymerase.[7][8] This was established through a combination of biochemical assays, genetic resistance studies, and structural biology.

Mechanism of Action

Dasabuvir is a non-nucleoside inhibitor (NNI) that binds to an allosteric site on the NS5B polymerase, specifically within the palm domain of the enzyme.[7][9] This binding event induces a conformational change in the polymerase, rendering it unable to elongate the viral RNA strand, thereby terminating viral replication.[2][7] Unlike nucleoside inhibitors that compete with natural substrates at the active site, Dasabuvir's allosteric mechanism of action provides a distinct mode of inhibition.[3]

Target Validation

The validation of NS5B as the authentic target of Dasabuvir was accomplished through a series of key experiments, including enzymatic assays, cell-based replicon assays, and the characterization of resistance-associated substitutions.

Quantitative Data Summary

The potency and selectivity of Dasabuvir have been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) from enzymatic assays and the effective concentrations (EC50) from cell-based replicon systems.

| Enzymatic Assay Data | |

| Parameter | Value (nM) |

| IC50 vs. Genotype 1a NS5B | 2.2 - 10.7[10][11] |

| IC50 vs. Genotype 1b NS5B | 2.2 - 10.7[10][11] |

| Cell-Based Replicon Assay Data | |

| Parameter | Value (nM) |

| EC50 vs. Genotype 1a (H77 strain) | 7.7[7][10] |

| EC50 vs. Genotype 1b (Con1 strain) | 1.8[7][10] |

| EC50 vs. Genotype 1a (in 40% human plasma) | 99[10] |

| EC50 vs. Genotype 1b (in 40% human plasma) | 21[10] |

| CC50 (Cytotoxicity) | 10,360[10] |

Resistance-Associated Substitutions

A crucial step in target validation is the identification of mutations that confer resistance to the drug. For Dasabuvir, resistance-associated substitutions (RASs) have been identified in the palm domain of the NS5B polymerase, confirming this as the binding site. Maintenance of replicon-containing cells in the presence of Dasabuvir led to the selection of clones with reduced susceptibility.[11] Sequencing of the NS5B gene in these resistant clones revealed mutations at several key positions.[11][12]

| Dasabuvir Resistance-Associated Substitutions | |

| Genotype | Amino Acid Substitution |

| 1a | C316Y, M414T, Y448C/H, S556G[11][12] |

| 1b | C316Y, M414T[12] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

HCV NS5B Polymerase Enzymatic Assay

This assay measures the ability of Dasabuvir to inhibit the enzymatic activity of recombinant HCV NS5B polymerase.

Objective: To determine the 50% inhibitory concentration (IC50) of Dasabuvir against HCV NS5B polymerase.

Materials:

-

Recombinant HCV NS5B polymerase (genotype 1a or 1b)

-

Dasabuvir sodium

-

Nucleoside triphosphates (NTPs)

-

[³H]UTP (radiolabeled uridine triphosphate)

-

RNA template/primer

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

-

96-well plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of Dasabuvir in the assay buffer.

-

In a 96-well plate, add a solution containing the recombinant NS5B polymerase (5-50 nM) to each well.[10]

-

Add the serially diluted Dasabuvir to the wells and incubate for 15 minutes at room temperature to allow for drug-enzyme binding.[10]

-

Initiate the polymerase reaction by adding a mixture of NTPs, including [³H]UTP, and the RNA template/primer.

-

Incubate the reaction mixture for 3 hours at 30°C.[10]

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Transfer the reaction products to a filter plate and wash to remove unincorporated [³H]UTP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Plot the percentage of inhibition against the logarithm of the Dasabuvir concentration and fit the data to a dose-response curve to determine the IC50 value.

HCV Replicon Cell Culture Assay

This cell-based assay assesses the antiviral activity of Dasabuvir in a more physiologically relevant context.

Objective: To determine the 50% effective concentration (EC50) of Dasabuvir in inhibiting HCV RNA replication in cultured human hepatoma cells.

Materials:

-

Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1a or 1b)

-

Dasabuvir sodium

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well cell culture plates

-

Reagents for quantifying HCV RNA (e.g., qRT-PCR) or a reporter gene product (e.g., luciferase assay system)

Procedure:

-

Seed the HCV replicon-containing Huh-7 cells into 96-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of Dasabuvir in the cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the various concentrations of Dasabuvir.

-

Incubate the plates for a defined period (e.g., 72 hours) at 37°C in a CO₂ incubator.

-

After the incubation period, quantify the level of HCV RNA replication. This can be done by:

-

qRT-PCR: Isolate total RNA from the cells and perform quantitative reverse transcription PCR to measure the amount of HCV RNA.

-

Reporter Gene Assay: If the replicon contains a reporter gene (e.g., luciferase), lyse the cells and measure the reporter activity according to the manufacturer's instructions.

-

-

Plot the percentage of inhibition of HCV replication against the logarithm of the Dasabuvir concentration and fit the data to a dose-response curve to determine the EC50 value.

-

In parallel, a cytotoxicity assay (e.g., MTT or CellTiter-Glo) should be performed to determine the 50% cytotoxic concentration (CC50) and ensure that the observed antiviral effect is not due to cellular toxicity.

Resistance Selection and Genotypic Analysis

This protocol is used to identify the specific amino acid substitutions in the NS5B polymerase that confer resistance to Dasabuvir.

Objective: To select for and identify Dasabuvir-resistant HCV replicon variants.

Materials:

-

HCV replicon-containing Huh-7 cells

-

Dasabuvir sodium

-

G418 (for selection of replicon-containing cells)

-

Cell culture flasks

-

RNA extraction kit

-

RT-PCR reagents

-

DNA sequencing reagents and equipment

Procedure:

-

Plate the HCV replicon-containing cells in cell culture flasks.

-

Culture the cells in the presence of a selective concentration of Dasabuvir (typically 10- to 100-fold the EC50) and G418.[10]

-

Monitor the cultures for the emergence of resistant colonies.

-

Isolate and expand the resistant colonies.

-

Extract total RNA from the resistant cell clones.

-

Perform RT-PCR to amplify the NS5B coding region of the HCV genome.

-

Sequence the amplified NS5B DNA to identify any amino acid substitutions compared to the wild-type sequence.

-

Confirm that the identified mutations confer resistance by introducing them into a wild-type replicon using site-directed mutagenesis and re-evaluating the EC50 of Dasabuvir.

Conclusion

The comprehensive data from biochemical, cell-based, and resistance profiling studies have robustly identified and validated the HCV NS5B polymerase as the specific molecular target of Dasabuvir sodium. Its allosteric mechanism of action, potent antiviral activity against HCV genotype 1, and well-characterized resistance profile have established Dasabuvir as a key component of combination therapies for chronic hepatitis C. The detailed experimental protocols provided in this guide offer a framework for the continued study of NS5B inhibitors and the broader field of antiviral drug development.

References

- 1. Breakthroughs in hepatitis C research: from discovery to cure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dasabuvir - Wikipedia [en.wikipedia.org]

- 3. Dasabuvir: a new direct antiviral agent for the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Hepatitis C Virus Drug Discovery Strategies and Model Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Item - New Hepatitis C Virus Drug Discovery Strategies and Model Systems - University of Illinois Chicago - Figshare [indigo.uic.edu]

- 6. New hepatitis C virus drug discovery strategies and model systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Dasabuvir | C26H27N3O5S | CID 56640146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. jcsp.org.pk [jcsp.org.pk]

- 10. In Vitro Activity and Resistance Profile of Dasabuvir, a Nonnucleoside Hepatitis C Virus Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro activity and resistance profile of dasabuvir, a nonnucleoside hepatitis C virus polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Baseline dasabuvir resistance in Hepatitis C virus from the genotypes 1, 2 and 3 and modeling of the NS5B-dasabuvir complex by the in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

In vitro antiviral activity of Dasabuvir sodium against HCV replicons

An In-depth Technical Guide on the In Vitro Antiviral Activity of Dasabuvir Sodium Against HCV Replicons

Introduction

Dasabuvir (formerly ABT-333) is a highly specific and potent non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp).[1][2] It is a key component of combination antiviral therapies for chronic HCV infection, particularly genotype 1.[3] Dasabuvir exerts its antiviral effect by binding to an allosteric site on the NS5B polymerase, inducing a conformational change that ultimately halts viral RNA replication.[4][5] This technical guide provides a comprehensive overview of the in vitro activity of Dasabuvir, detailing its potency against HCV replicons, the experimental protocols used for its evaluation, and its mechanism of action.

Quantitative Antiviral Activity and Cytotoxicity

The in vitro efficacy of Dasabuvir has been extensively evaluated using subgenomic HCV replicon systems. These systems are instrumental in determining the compound's 50% effective concentration (EC50), the concentration at which 50% of viral replication is inhibited, and its 50% cytotoxic concentration (CC50), the concentration at which 50% of the host cells are killed. The ratio of CC50 to EC50 provides the selectivity index (SI), a critical measure of a drug's therapeutic window.

Quantitative data for Dasabuvir's activity against various HCV replicons are summarized below.

| Parameter | HCV Genotype/Strain | Assay Condition | Value (nM) | Reference |

| EC50 | Genotype 1a (H77) | Standard Cell Culture | 7.7 | [1][4][6] |

| Genotype 1b (Con1) | Standard Cell Culture | 1.8 | [1][4][6] | |

| Genotype 1a (H77) | 40% Human Plasma | 99 | [1][6] | |

| Genotype 1b (Con1) | 40% Human Plasma | 21 | [1][6] | |

| Panel of 11 Genotype 1a Clinical Isolates | Standard Cell Culture | 0.18 - 8.57 | [1] | |

| Panel of 11 Genotype 1b Clinical Isolates | Standard Cell Culture | 0.15 - 2.98 | [1] | |

| IC50 | Recombinant NS5B Polymerase (Genotype 1a/1b) | Enzymatic Assay | 2.2 - 10.7 | [1][2] |

| CC50 | Huh-7 cells | MTT Assay | 10,360 | [1] |

Mechanism of Action

Dasabuvir is classified as a non-nucleoside NS5B palm polymerase inhibitor.[4][5] Unlike nucleoside inhibitors that compete with natural substrates at the enzyme's active site, Dasabuvir binds to a distinct allosteric pocket within the palm domain of the NS5B polymerase.[1][5] This binding event induces a conformational change in the enzyme's structure, rendering it incapable of elongating the nascent viral RNA strand, thereby terminating viral genome replication.[4][5] Due to the poor conservation of this allosteric binding site across different HCV genotypes, Dasabuvir's activity is primarily restricted to genotype 1.[4][5]

Caption: Mechanism of Dasabuvir action on HCV NS5B Polymerase.

Experimental Protocols

The evaluation of Dasabuvir's in vitro activity relies on standardized cell-based assays using HCV replicons.

HCV Replicon Assay for Antiviral Activity (EC50 Determination)

This assay quantifies the ability of a compound to inhibit HCV RNA replication in a cellular environment.

-

Cell Line and Replicon:

-

Cell Line: Huh-7 human hepatoma cells or their derivatives (e.g., Huh-7-lunet) are commonly used as they support robust HCV replication.[1][7]

-

Replicon Construct: A subgenomic HCV replicon, typically of genotype 1a or 1b, is used.[8] These are often bicistronic constructs containing a reporter gene (e.g., Firefly or Renilla luciferase) and a selectable marker (e.g., neomycin phosphotransferase, neo). The replicon encompasses the HCV non-structural proteins from NS3 to NS5B, which are necessary for RNA replication.[1][8]

-

-

Assay Procedure:

-

Cell Seeding: Huh-7 cells stably harboring the HCV replicon are seeded into 96-well or 384-well plates in Dulbecco's Modified Eagle's Medium (DMEM) with 5-10% fetal bovine serum (FBS) and maintained without the selection agent (G418).[1][9]

-

Compound Addition: Dasabuvir is serially diluted to create a dose-response curve. The compound dilutions are added to the cells, with a final DMSO concentration typically kept below 0.5%.[7]

-

Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[1][7]

-

Luciferase Measurement: After incubation, cells are lysed, and a luciferase substrate is added according to the manufacturer's instructions (e.g., Promega). The resulting luminescence, which is proportional to the level of replicon RNA, is measured using a luminometer.[1]

-

-

Data Analysis:

Cytotoxicity Assay (CC50 Determination)

This assay is performed concurrently to ensure that the observed antiviral activity is not due to cell death.

-

Assay Procedure:

-

The cytotoxicity of Dasabuvir is determined using uninfected Huh-7 cells or in a multiplex format with the replicon-containing cells.[1][7]

-

Cells are treated with the same concentrations of Dasabuvir as in the antiviral assay and incubated for 72 hours.

-

MTT Assay: The colorimetric MTT assay is a common method.[1] MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] is added to the cells. Viable cells with active metabolism convert the MTT into a purple formazan product.

-

The formazan is solubilized, and the absorbance is read on a spectrophotometer.

-

-

Data Analysis:

-

Cell viability is calculated relative to vehicle-treated controls.

-

The CC50 value is determined by fitting the dose-response data to a four-parameter logistic curve.[1]

-

Caption: Experimental workflow for in vitro evaluation of Dasabuvir.

Resistance Profile

Prolonged exposure of HCV replicons to Dasabuvir in cell culture selects for resistance-associated substitutions (RASs) in the NS5B gene. Sequencing of resistant clones has identified key mutations consistent with the drug's binding site in the palm I domain.[1] Commonly observed RASs include C316Y, M414T, Y448C, Y448H, and S556G.[1][2] Notably, Dasabuvir retains full activity against replicons with mutations that confer resistance to other classes of polymerase inhibitors, such as the S282T variant (nucleoside inhibitor resistance) and mutations in the thumb domain (M423T, P495A/S, V499A).[1][2]

References

- 1. In Vitro Activity and Resistance Profile of Dasabuvir, a Nonnucleoside Hepatitis C Virus Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro activity and resistance profile of dasabuvir, a nonnucleoside hepatitis C virus polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dasabuvir (ABT333) for the treatment of chronic HCV genotype I: a new face of cure, an expert review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dasabuvir | C26H27N3O5S | CID 56640146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubcompare.ai [pubcompare.ai]

- 8. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 9. HCV replicon assay. [bio-protocol.org]

The Development of Dasabuvir Sodium: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of the development of Dasabuvir sodium, a key direct-acting antiviral agent for the treatment of hepatitis C virus (HCV) infection. This document details the discovery, preclinical and clinical development, mechanism of action, and safety profile of Dasabuvir, with a focus on quantitative data, experimental methodologies, and logical workflows.

Introduction

Dasabuvir sodium is a non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication.[1][2] Developed by AbbVie, it emerged from a high-throughput screening campaign aimed at identifying novel anti-HCV compounds.[3] Dasabuvir is a highly potent and selective inhibitor of HCV genotype 1 and is a critical component of the combination therapy Viekira Pak, which has demonstrated high cure rates in clinical trials.[3][4] This guide will delve into the scientific journey of Dasabuvir, from laboratory discovery to its role in clinical practice.

Preclinical Development

The preclinical development of Dasabuvir established its antiviral activity, mechanism of action, and initial safety profile through a series of in vitro and in vivo studies.

In Vitro Antiviral Activity

Dasabuvir's potent antiviral activity against HCV genotype 1 was demonstrated in various in vitro assays.

Table 1: In Vitro Activity of Dasabuvir against HCV Genotype 1

| Assay Type | HCV Genotype/Strain | Parameter | Value (nM) | Reference |

| Polymerase Enzymatic Assay | Genotype 1a (H77) | IC50 | 7.7 | [3] |

| Polymerase Enzymatic Assay | Genotype 1b (Con1) | IC50 | 2.2 - 10.7 | [3] |

| HCV Replicon Assay | Genotype 1a (H77) | EC50 | 7.7 | [1][3] |

| HCV Replicon Assay | Genotype 1b (Con1) | EC50 | 1.8 | [1][3] |

| HCV Replicon Assay (in 40% human plasma) | Genotype 1a (H77) | EC50 | 99 | [3] |

| HCV Replicon Assay (in 40% human plasma) | Genotype 1b (Con1) | EC50 | 21 | [3] |

Experimental Protocols:

-

HCV NS5B Polymerase Enzymatic Assay:

-

Recombinant HCV NS5B polymerase from genotype 1a or 1b was expressed and purified.

-

The enzymatic reaction was initiated by adding a biotinylated RNA template, radiolabeled ribonucleoside triphosphates (rNTPs), and the NS5B polymerase in a reaction buffer.

-

Dasabuvir at varying concentrations was added to the reaction mixture.

-

The reaction was incubated to allow for RNA synthesis.

-

The amount of newly synthesized RNA was quantified by measuring the incorporation of the radiolabeled rNTPs.

-

IC50 values, the concentration of Dasabuvir required to inhibit 50% of the polymerase activity, were calculated.[3]

-

-

HCV Replicon Assay:

-

Huh-7 human hepatoma cells were engineered to contain a subgenomic HCV replicon of either genotype 1a or 1b. These replicons contain the HCV non-structural proteins, including NS5B, and a reporter gene (e.g., luciferase).

-

The replicon-containing cells were treated with various concentrations of Dasabuvir.

-

After a set incubation period, the level of HCV replication was determined by measuring the activity of the reporter gene.

-

EC50 values, the concentration of Dasabuvir required to reduce replicon replication by 50%, were determined.[1][3] To assess the impact of protein binding, assays were also conducted in the presence of 40% human plasma.[3]

-

Mechanism of Action

Dasabuvir is a non-nucleoside inhibitor that binds to an allosteric site on the palm domain of the HCV NS5B polymerase.[1][2] This binding induces a conformational change in the enzyme, rendering it unable to catalyze the elongation of the viral RNA strand, thereby terminating viral replication.[1][2]

Resistance Profile

In vitro resistance selection studies identified several amino acid substitutions in the NS5B polymerase that confer reduced susceptibility to Dasabuvir.

Table 2: Key Dasabuvir Resistance-Associated Substitutions in NS5B

| Genotype | Amino Acid Substitution |

| 1a | C316Y, M414T, Y448H, S556G |

| 1b | C316N, M414T, Y448H, S556G |

Experimental Protocol: Resistance Selection Studies

-

HCV replicon-containing cells were cultured in the presence of increasing concentrations of Dasabuvir.

-

Colonies of cells that survived and continued to replicate were selected.

-

The NS5B gene from these resistant colonies was sequenced to identify mutations.

-

The identified mutations were then introduced into wild-type replicons to confirm their role in conferring resistance to Dasabuvir.

Preclinical Safety and Toxicology

Toxicology studies were conducted in animal models to assess the safety profile of Dasabuvir before human trials. These studies evaluated acute and chronic toxicity, as well as safety pharmacology. Results from these studies indicated an acceptable safety margin. For instance, in dogs, Dasabuvir did not cause QT prolongation at exposures significantly higher than those observed in humans.

Clinical Development

The clinical development program for Dasabuvir involved a series of Phase 1, 2, and 3 trials to evaluate its pharmacokinetics, safety, and efficacy in patients with chronic HCV genotype 1 infection. Dasabuvir was primarily developed as part of a combination regimen.

Pharmacokinetics

Human pharmacokinetic studies revealed that Dasabuvir is orally bioavailable and is primarily metabolized by the cytochrome P450 enzyme CYP2C8, with a minor contribution from CYP3A.[5]

Table 3: Key Pharmacokinetic Parameters of Dasabuvir in Humans

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~4 hours | [1] |

| Terminal Half-life (t1/2) | 5.5 - 8 hours | [5] |

| Protein Binding | >99.5% | [1] |

| Metabolism | Primarily CYP2C8, minor CYP3A | [5] |

Pivotal Phase 3 Clinical Trials

The efficacy and safety of Dasabuvir-containing regimens were established in a series of large, multicenter Phase 3 clinical trials. These trials enrolled a diverse population of patients with HCV genotype 1, including treatment-naïve and treatment-experienced individuals, as well as those with and without cirrhosis.

Table 4: Overview of Key Phase 3 Clinical Trials for Dasabuvir-Containing Regimens

| Trial Name | Patient Population | Treatment Regimen | SVR12 Rate | Reference |

| SAPPHIRE-I | Genotype 1, Treatment-Naïve, Non-Cirrhotic | Ombitasvir/Paritaprevir/Ritonavir + Dasabuvir + Ribavirin | 96.2% | [2] |

| SAPPHIRE-II | Genotype 1, Treatment-Experienced, Non-Cirrhotic | Ombitasvir/Paritaprevir/Ritonavir + Dasabuvir + Ribavirin | 96.3% | [6] |

| PEARL-III | Genotype 1b, Treatment-Naïve, Non-Cirrhotic | Ombitasvir/Paritaprevir/Ritonavir + Dasabuvir (without Ribavirin) | 99.5% | |

| PEARL-IV | Genotype 1a, Treatment-Naïve, Non-Cirrhotic | Ombitasvir/Paritaprevir/Ritonavir + Dasabuvir + Ribavirin | 90.2% | |

| TURQUOISE-II | Genotype 1, Compensated Cirrhosis | Ombitasvir/Paritaprevir/Ritonavir + Dasabuvir + Ribavirin | 91.8% (12 weeks), 95.9% (24 weeks) | [2][6] |

Experimental Protocol: General Phase 3 Clinical Trial Design

-

Patient Population: Adult patients with chronic HCV genotype 1 infection. Specific trials enrolled treatment-naïve or treatment-experienced patients, with or without compensated cirrhosis. Key exclusion criteria often included decompensated liver disease, HIV co-infection (in some initial trials), and other significant comorbidities.

-

Study Design: Randomized, multicenter, and in some cases, double-blind, placebo-controlled designs were used.

-

Treatment Arms: Patients were randomized to receive a Dasabuvir-containing regimen (often in combination with ombitasvir, paritaprevir, and ritonavir) with or without ribavirin for a specified duration (typically 12 or 24 weeks).

-

Primary Efficacy Endpoint: The primary measure of success was Sustained Virologic Response at 12 weeks post-treatment (SVR12), defined as an undetectable HCV RNA level 12 weeks after the completion of therapy.

-

Safety Assessments: Safety was monitored through the collection of adverse events, physical examinations, vital signs, and regular laboratory tests (including hematology, clinical chemistry, and liver function tests).

Safety and Tolerability in Clinical Trials

The Dasabuvir-containing regimens were generally well-tolerated in clinical trials. The most commonly reported adverse events were fatigue, headache, and nausea.

Table 5: Common Adverse Events (≥10% incidence) in Phase 3 Trials of Dasabuvir with Ombitasvir/Paritaprevir/Ritonavir and Ribavirin

| Adverse Event | Frequency |

| Fatigue | ~25-48% |

| Headache | ~16-29% |

| Nausea | ~17-22% |

| Pruritus | ~12-19% |

| Insomnia | ~10-19% |

| Asthenia | ~8-15% |

| Diarrhea | ~8-14% |

Conclusion

The development of Dasabuvir sodium represents a significant advancement in the treatment of chronic hepatitis C. Its discovery through systematic screening and subsequent rigorous preclinical and clinical evaluation have established it as a potent and selective inhibitor of the HCV NS5B polymerase. As a key component of an all-oral, interferon-free combination therapy, Dasabuvir has contributed to remarkably high cure rates for patients with HCV genotype 1 infection, including those with historically difficult-to-treat characteristics. This technical review has provided a detailed overview of the key data and methodologies that underpinned the successful development of this important antiviral agent.

References

- 1. Discovery and preclinical development of dasabuvir for the treatment of hepatitis C infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dasabuvir | C26H27N3O5S | CID 56640146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Clinical Pharmacokinetics of Dasabuvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical and clinical studies in the drug development process of European Medicines Agency-approved non-HIV antiviral agents: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dasabuvir: A Non-Nucleoside Inhibitor of NS5B for the Treatment of Hepatitis C Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dasabuvir - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Quantitative Analysis of Dasabuvir Sodium Using a Validated Stability-Indicating HPLC-DAD Method

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dasabuvir is a direct-acting antiviral medication used for the treatment of Hepatitis C Virus (HCV) infection.[1] It functions as a non-nucleoside inhibitor of the NS5B polymerase, a critical enzyme for viral replication.[1][2] Ensuring the purity, potency, and stability of Dasabuvir in pharmaceutical formulations is crucial for its safety and efficacy.[2] High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a powerful and widely used technique for the quantitative analysis of active pharmaceutical ingredients (APIs). This application note details a validated, stability-indicating HPLC-DAD method for the accurate quantification of Dasabuvir. The method is capable of separating the drug from its degradation products, making it suitable for both routine quality control and stability studies.[2]

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a Diode-Array Detector (DAD) is required. The method detailed here is an isocratic reverse-phase HPLC procedure.

Table 1: Chromatographic Conditions

| Parameter | Specification |

| HPLC System | Agilent 1100 or equivalent with DAD |

| Column | Symmetry® C18 (4.6 x 75 mm, 3.5 µm)[1][2] |

| Mobile Phase | 0.1% Formic Acid in Water : Acetonitrile (55:45, v/v)[1][2] |

| Flow Rate | 1.0 mL/min[1][2] |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

| Detection Wavelength | 244 nm[1][2] |

| Run Time | Approximately 10 minutes |

Preparation of Solutions

a) Mobile Phase Preparation:

-

Prepare a 0.1% formic acid solution by adding 1 mL of formic acid to 1 L of HPLC-grade water.

-

Mix the 0.1% formic acid solution with acetonitrile in a 55:45 (v/v) ratio.

-

Degas the mobile phase using sonication or vacuum filtration before use.

b) Standard Stock Solution Preparation (1 mg/mL):

-

Accurately weigh 10 mg of Dasabuvir reference standard.

-

Transfer the standard into a 10 mL volumetric flask.

-

Dissolve the standard in a small amount of Dimethyl Sulfoxide (DMSO) and bring to volume with acetonitrile to achieve a final concentration of 1 mg/mL.[1]

c) Working Standard Solutions Preparation:

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 10 µg/mL to 140 µg/mL).[1][2]

d) Sample Preparation (from Tablets):

-

Weigh and finely powder a representative number of Dasabuvir tablets.

-

Transfer an amount of powder equivalent to one tablet dose into a suitable volumetric flask.

-

Add a portion of acetonitrile, sonicate for 20 minutes to ensure complete dissolution of the API.[3][4]

-

Filter the solution through a 0.45 µm membrane filter to remove excipients.[3][4]

-

Further dilute the filtered solution with the mobile phase to a final concentration within the method's linear range.

Experimental Workflow

The overall process from sample preparation to data analysis follows a systematic workflow to ensure accurate and reproducible results.

Caption: HPLC-DAD workflow for Dasabuvir quantitative analysis.

Method Validation Data

The described method was validated according to the International Council for Harmonisation (ICH) guidelines.[2] The key quantitative performance parameters are summarized below.

Table 2: System Suitability Test (SST) Parameters

| Parameter | Acceptance Criteria | Typical Result |

| Tailing Factor (T) | ≤ 2.0 | ~1.1 |

| Theoretical Plates (n) | > 2000 | > 5000 |

| Resolution (Rs) | > 1.5 (from nearest peak) | > 2.0 |

| %RSD of Peak Area | < 2.0% (for 6 injections) | < 1.0% |

Table 3: Summary of Method Validation Results

| Validation Parameter | Result |

| Linearity Range | 9.78 - 136.92 µg/mL[1][2] |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.29 µg/mL |

| Limit of Quantification (LOQ) | 0.89 µg/mL |

| Accuracy (% Recovery) | 99.16% - 100.86%[1][2] |

| Precision (% RSD) | |

| - Repeatability (Intra-day) | < 1.93%[1] |

| - Intermediate Precision (Inter-day) | < 2.89%[1][2] |

| Robustness | The method is robust against small, deliberate variations in mobile phase composition, pH, and flow rate. |

| Specificity / Selectivity | No interference from excipients or degradation products was observed at the retention time of Dasabuvir. |

Results and Discussion

The HPLC-DAD method provides excellent selectivity for Dasabuvir. Under the specified chromatographic conditions, Dasabuvir elutes as a sharp, symmetrical peak, well-resolved from any formulation excipients or potential degradation products formed under stress conditions (e.g., alkaline hydrolysis).[2]

The validation data demonstrates that the method is linear, accurate, and precise over the specified concentration range.[1][2] The low values for LOD and LOQ indicate high sensitivity, making the method suitable for detecting trace amounts of the drug. The successful separation of Dasabuvir from its degradation products confirms the stability-indicating nature of the assay.[2]

Conclusion

This application note presents a robust, validated, and stability-indicating HPLC-DAD method for the quantitative determination of Dasabuvir sodium in pharmaceutical dosage forms. The protocol is straightforward, utilizes common reagents and instrumentation, and demonstrates excellent performance in terms of accuracy, precision, and sensitivity. This method can be effectively implemented in quality control laboratories for routine analysis and for conducting stability studies of Dasabuvir products.[2]

References

Anwendungshinweise und Protokolle für Dasabuvir-Natrium in zellbasierten Assays zur antiviralen Testung

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: Dasabuvir-Natrium ist ein potenter und spezifischer nicht-nukleosidischer Inhibitor der RNA-abhängigen RNA-Polymerase (NS5B) des Hepatitis-C-Virus (HCV).[1][2][3] Es bindet allosterisch an die Palm-I-Domäne des NS5B-Enzyms und induziert eine Konformationsänderung, die die Einleitung der RNA-Synthese blockiert und somit die virale Replikation hemmt.[4][5] Diese Anwendungshinweise beschreiben ein detailliertes Protokoll für die Bewertung der antiviralen Aktivität von Dasabuvir-Natrium mithilfe eines HCV-Subgenom-Replikon-Assays in Zellkultur.

Quantitative Datenzusammenfassung

Die antivirale Aktivität und Zytotoxizität von Dasabuvir wird durch die Bestimmung der 50 %igen effektiven Konzentration (EC50), der 50 %igen Hemmkonzentration (IC50) und der 50 %igen zytotoxischen Konzentration (CC50) quantifiziert.

| Parameter | Beschreibung | Wert | Virus-Genotyp/-Stamm | Referenz |

| EC50 | Konzentration, bei der die HCV-Replikon-Replikation um 50 % gehemmt wird. | 7.7 nM | Genotyp 1a (H77) | [1][2][4][6] |

| 1.8 nM | Genotyp 1b (Con1) | [1][2][4][6] | ||

| 99 nM (in 40% Humanplasma) | Genotyp 1a (H77) | [1][6] | ||

| 21 nM (in 40% Humanplasma) | Genotyp 1b (Con1) | [1][6] | ||

| IC50 | Konzentration, bei der die Aktivität des rekombinanten NS5B-Enzyms um 50 % gehemmt wird. | 2.2 - 10.7 nM | Genotyp 1a und 1b | [1][2][7] |

| CC50 | Konzentration, bei der 50 % Zytotoxizität in den Wirtszellen beobachtet wird. | > 10 µM (10,360 nM) | Huh-7 Zellen | [1] |

| Selektivitätsindex (SI) | Das Verhältnis von CC50 zu EC50 (CC50/EC50). | > 1345 | Genotyp 1b (Con1) | [1] |

Wirkmechanismus von Dasabuvir

Dasabuvir hemmt die HCV-Replikation, indem es gezielt auf die NS5B-Polymerase, ein Schlüsselenzym im Lebenszyklus des Virus, einwirkt.

Abbildung 1: Wirkmechanismus von Dasabuvir.

Experimentelle Protokolle

Antiviraler Assay mittels HCV-Subgenom-Replikon

Dieses Protokoll beschreibt die Bestimmung der antiviralen Aktivität von Dasabuvir-Natrium unter Verwendung einer stabilen Huh-7-Zelllinie, die ein HCV-Subgenom-Replikon (z. B. Genotyp 1b) mit einem Luciferase-Reportergen exprimiert.

Materialien und Reagenzien:

-

Huh-7-Zelllinie, die stabil ein HCV-Genotyp 1b-Luciferase-Replikon exprimiert

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fötales Kälberserum (FKS), hitzeinaktiviert

-

Penicillin-Streptomycin-Lösung

-

Nicht-essentielle Aminosäuren (NEAA)

-

Geneticin (G418)

-

Dasabuvir-Natrium

-

Dimethylsulfoxid (DMSO)

-

96-Well- oder 384-Well-Zellkulturplatten, weiß

-

Luciferase-Assay-Reagenz (z. B. Renilla Luciferase Assay System)

-

Luminometer

Protokoll:

-

Zellkultur: Die Replikon-Zelllinie wird in DMEM, ergänzt mit 10 % FKS, 100 U/ml Penicillin, 100 µg/ml Streptomycin, 0.1 mM NEAA und 0.5 mg/ml G418 bei 37 °C in einer Atmosphäre mit 5 % CO2 kultiviert.[1]

-

Aussaat der Zellen: Die Zellen werden geerntet, in G418-freiem Medium resuspendiert und in weiße 96- oder 384-Well-Platten mit einer Dichte von ca. 2.000 - 5.000 Zellen pro Well ausgesät.[1] Die Platten werden über Nacht bei 37 °C inkubiert.

-

Herstellung der Wirkstoffverdünnungen: Eine serielle Verdünnungsreihe von Dasabuvir-Natrium wird in DMSO hergestellt und anschließend mit zellkulturmedium so verdünnt, dass die finale DMSO-Konzentration im Assay ≤ 0.5 % beträgt.

-

Wirkstoffbehandlung: Die vorbereiteten Wirkstoffverdünnungen werden zu den Zellen in den Platten gegeben. Kontroll-Wells enthalten nur das Vehikel (DMSO) als Negativkontrolle und einen bekannten HCV-Inhibitor in hoher Konzentration als Positivkontrolle.[1]

-

Inkubation: Die Platten werden für 72 Stunden bei 37 °C inkubiert.[1][7]

-

Luciferase-Messung: Nach der Inkubation wird das Medium entfernt und die Zellen werden gemäß den Anweisungen des Herstellers des Luciferase-Assay-Kits lysiert.

-

Die Lumineszenz, die direkt proportional zur HCV-Replikation ist, wird mit einem Luminometer gemessen.

-

Datenanalyse: Die prozentuale Hemmung der HCV-Replikation wird für jede Wirkstoffkonzentration im Vergleich zur Vehikelkontrolle berechnet. Die EC50-Werte werden durch nicht-lineare Regressionsanalyse der Dosis-Wirkungs-Kurve ermittelt.

Zytotoxizitäts-Assay (MTT-Assay)

Dieses Protokoll dient der Bestimmung der Zytotoxizität von Dasabuvir-Natrium in der für den antiviralen Assay verwendeten Wirtszelllinie (z. B. Huh-7).

Materialien und Reagenzien:

-

Huh-7-Zellen

-

DMEM mit 10 % FKS

-

Dasabuvir-Natrium in DMSO

-

MTT-Reagenz (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid), 5 mg/ml in PBS

-

Solubilisierungslösung (z. B. DMSO oder eine saure Isopropanol-Lösung)

-

96-Well-Zellkulturplatten, transparent

-

Mikroplatten-Spektralphotometer

Protokoll:

-

Zell-Aussaat: Huh-7-Zellen werden in transparente 96-Well-Platten mit einer Dichte von 5.000 - 10.000 Zellen pro Well ausgesät und über Nacht bei 37 °C inkubiert.

-

Wirkstoffbehandlung: Eine serielle Verdünnungsreihe von Dasabuvir-Natrium wird wie oben beschrieben hergestellt und zu den Zellen gegeben.

-

Inkubation: Die Platten werden für 72 Stunden bei 37 °C inkubiert, entsprechend der Dauer des antiviralen Assays.

-

MTT-Inkubation: 10-20 µl der MTT-Stammlösung werden in jedes Well gegeben und die Platte wird für 2-4 Stunden bei 37 °C inkubiert.[8] Während dieser Zeit reduzieren metabolisch aktive Zellen das gelbe MTT zu violetten Formazan-Kristallen.[9]

-

Solubilisierung: Das Medium wird vorsichtig entfernt und 100 µl der Solubilisierungslösung werden in jedes Well gegeben, um die Formazan-Kristalle aufzulösen.[8]

-

Messung: Die Extinktion wird bei einer Wellenlänge von 570 nm mit einem Mikroplatten-Spektralphotometer gemessen.[9]

-

Datenanalyse: Die prozentuale Zellviabilität wird für jede Konzentration im Vergleich zur Vehikelkontrolle berechnet. Der CC50-Wert wird aus der Dosis-Wirkungs-Kurve ermittelt.

Experimenteller Arbeitsablauf

Das folgende Diagramm veranschaulicht den Arbeitsablauf für die Bewertung der antiviralen Aktivität und Zytotoxizität von Dasabuvir.

Abbildung 2: Arbeitsablauf für antivirale und Zytotoxizitätstests.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Highly Permissive Cell Lines for Subgenomic and Genomic Hepatitis C Virus RNA Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hepatitis C Virus: Propagation, Quantification, and Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Generation and quantitation of infectious hepatitis C virus derived from cell culture (HCVcc) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]

- 7. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. MTT assay protocol | Abcam [abcam.com]

Formulation Development of Dasabuvir Sodium for Preclinical Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the formulation development of Dasabuvir sodium for preclinical research. Dasabuvir, a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, is characterized by poor aqueous solubility.[1] This presents a significant challenge for achieving adequate drug exposure in preclinical animal studies. The use of the monosodium monohydrate salt of Dasabuvir is a key strategy to enhance its dissolution and oral absorption.[1] These notes offer a comprehensive guide to formulating Dasabuvir sodium for oral administration in preclinical species, covering solubility enhancement, stability assessment, and analytical quantification. The protocols provided herein are intended to serve as a foundational resource for researchers to develop robust and effective formulations for toxicological and pharmacokinetic (PK) evaluations.

Physicochemical Properties of Dasabuvir and Dasabuvir Sodium

Dasabuvir is a weak diacidic drug with very low aqueous solubility (≤0.127 μg/mL at pH 1–6.8), which contributes to its poor oral bioavailability in its free acid form.[1] To overcome this, Dasabuvir is often formulated as its monosodium monohydrate salt, which demonstrates improved solubility and dissolution characteristics.[1]

Table 1: Physicochemical Properties of Dasabuvir

| Property | Value | Reference |

| Molecular Formula | C26H27N3O5S (Free Acid) | [2] |

| Molecular Weight | 493.58 g/mol (Free Acid) | [2] |

| pKa | 8.2 and 9.2 | [1] |

| Aqueous Solubility (Free Acid) | ≤0.127 μg/mL (pH 1-6.8) | [1] |

| Salt Form | Monosodium Monohydrate | [1][2] |

Preclinical Formulation Strategies

Given the low aqueous solubility of Dasabuvir, formulation strategies for preclinical studies should focus on enhancing its solubility and absorption. Common approaches for poorly soluble compounds include the use of co-solvents, surfactants, and complexing agents.

Recommended Excipients for Preclinical Formulations

The selection of excipients is critical and should be guided by the route of administration and the animal species being studied. For oral gavage studies in rodents and non-rodents, the following excipients are commonly used:

Table 2: Commonly Used Excipients for Oral Preclinical Formulations

| Excipient Class | Example Excipients | Rationale for Use |

| Co-solvents | Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Dimethyl Sulfoxide (DMSO) | Solubilize the drug by reducing the polarity of the aqueous vehicle. |

| Surfactants | Polysorbate 80 (Tween® 80), Solutol® HS 15 (Kolliphor® HS 15) | Enhance wetting and form micelles to increase drug solubility. |

| Complexing Agents | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Form inclusion complexes with the drug to increase its apparent solubility. |

A combination of these excipients is often employed to achieve the desired drug concentration and stability. For example, a formulation could consist of a co-solvent system with a surfactant to maintain solubility upon dilution in the gastrointestinal tract.

Experimental Protocols

Protocol for Solubility Assessment of Dasabuvir Sodium

Objective: To determine the solubility of Dasabuvir sodium in various preclinical vehicles to select a suitable formulation for in vivo studies.

Materials:

-

Dasabuvir sodium

-

Preclinical vehicles (e.g., PEG 400, Propylene Glycol, Solutol® HS 15, Tween® 80, water)

-

Vials with screw caps

-

Shaker or rotator

-

Centrifuge

-

HPLC system with UV detector

-

Syringe filters (0.45 µm)

Procedure:

-

Prepare a series of vials, each containing a specific preclinical vehicle or a combination of vehicles.

-

Add an excess amount of Dasabuvir sodium to each vial.

-

Tightly cap the vials and place them on a shaker or rotator at a controlled temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, visually inspect the vials for the presence of undissolved solid material.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved drug.

-

Carefully collect an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

-

Dilute the filtered supernatant with a suitable solvent (e.g., mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

-

Quantify the concentration of Dasabuvir sodium in the diluted samples using a validated HPLC method (see Protocol 3.3).

-

Calculate the solubility of Dasabuvir sodium in each vehicle in mg/mL.

Protocol for Preparation of a Preclinical Oral Formulation

Objective: To prepare a solution or suspension formulation of Dasabuvir sodium for oral administration in preclinical species.

Example Formulation (Solution):

This is a hypothetical example based on common practices for poorly soluble drugs. The final composition should be optimized based on the results of the solubility assessment.

-

Dasabuvir sodium: Target concentration (e.g., 10 mg/mL)

-

PEG 400: 40% (v/v)

-

Propylene Glycol: 20% (v/v)

-

Solutol® HS 15: 10% (w/v)

-

Purified Water: q.s. to 100%

Procedure:

-

In a suitable container, add the required volume of PEG 400 and Propylene Glycol and mix.

-

If using a surfactant like Solutol® HS 15, gently heat it until it becomes a liquid and add it to the co-solvent mixture while stirring.

-

Slowly add the pre-weighed Dasabuvir sodium to the vehicle mixture while continuously stirring.

-

Continue stirring until the Dasabuvir sodium is completely dissolved. Gentle heating may be applied if necessary, but the temperature should be controlled to prevent degradation.

-

Once the drug is dissolved, add the purified water incrementally while stirring to bring the formulation to the final volume.

-

Visually inspect the final formulation for clarity and the absence of any particulate matter.

Protocol for Stability-Indicating HPLC-DAD Method

Objective: To quantify the concentration of Dasabuvir in formulation samples and assess its stability over time. This method is adapted from a validated stability-indicating HPLC-DAD method.[3]

Table 3: HPLC-DAD Method Parameters

| Parameter | Condition |

| Column | Symmetry® C18 (4.6 x 75 mm, 3.5 µm) |

| Mobile Phase | Formic acid (0.1%) and acetonitrile (55:45, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 244 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

Procedure:

-

Standard Preparation: Prepare a stock solution of Dasabuvir sodium in a suitable solvent (e.g., mobile phase) and perform serial dilutions to create a series of calibration standards (e.g., 10 to 140 µg/mL).[3]

-

Sample Preparation: Dilute the formulation samples with the mobile phase to a concentration that falls within the calibration range.

-

Analysis: Inject the prepared standards and samples into the HPLC system.

-

Quantification: Generate a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of Dasabuvir in the samples using the regression equation from the calibration curve.

-

Stability Assessment: To assess stability, store the formulation under specified conditions (e.g., refrigerated, room temperature) and analyze samples at various time points (e.g., 0, 24, 48 hours). A decrease in the main Dasabuvir peak and the appearance of new peaks may indicate degradation.[3]

Preclinical Pharmacokinetic Data

While specific formulation details are often proprietary, preclinical pharmacokinetic data for Dasabuvir has been reported in several species. This information is crucial for understanding the in vivo performance of different formulations.

Table 4: Summary of Preclinical Pharmacokinetic Parameters of Dasabuvir

| Species | Route | Key Findings | Reference |

| Rat | Oral | Dasabuvir is extensively distributed to tissues, with liver concentrations being significantly higher than plasma levels. | |

| Dog | Oral | Unchanged drug was the predominant circulating species. | |

| Monkey | Oral | Liver concentrations of Dasabuvir were substantially higher than in plasma. |

Visualizations

Signaling Pathway

Dasabuvir is a non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a key enzyme in viral replication.[4]

References

Crystallization Techniques for Obtaining Dasabuvir Sodium Crystals: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals